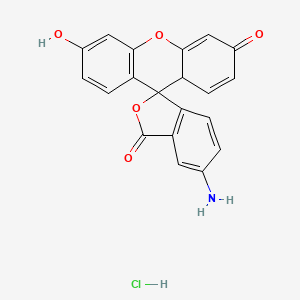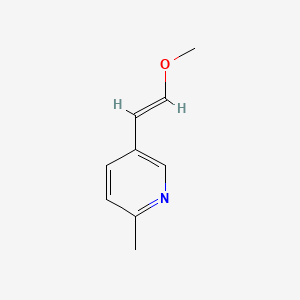
(E)-5-(2-methoxyvinyl)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(2-methoxyvinyl)-2-methylpyridine, also known as 2-methoxy-5-(2-propenyl)pyridine or GABA-pyridine, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is a derivative of pyridine and has a unique structure that allows it to interact with the gamma-aminobutyric acid (GABA) system in the brain.
Mécanisme D'action
The mechanism of action of (E)-5-(2-methoxyvinyl)-2-methylpyridine involves its interaction with the GABA system in the brain. GABA is an inhibitory neurotransmitter that regulates the excitability of neurons. (E)-5-(2-methoxyvinyl)-2-methylpyridine binds to the GABA receptor, which increases the activity of GABA and enhances its inhibitory effects. This leads to a decrease in neuronal activity and a reduction in anxiety, insomnia, and seizures.
Effets Biochimiques Et Physiologiques
Studies have shown that (E)-5-(2-methoxyvinyl)-2-methylpyridine has anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been reported to reduce the release of glutamate, an excitatory neurotransmitter in the brain, which further contributes to its inhibitory effects. In addition, (E)-5-(2-methoxyvinyl)-2-methylpyridine has been found to have a low toxicity and good bioavailability, which makes it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-5-(2-methoxyvinyl)-2-methylpyridine in lab experiments is its specificity for the GABA receptor. This allows for more targeted studies of the GABA system and its role in various neurological disorders. However, one limitation is that (E)-5-(2-methoxyvinyl)-2-methylpyridine has not been extensively studied in humans, and its long-term effects and safety have not been fully evaluated.
Orientations Futures
There are several future directions for research on (E)-5-(2-methoxyvinyl)-2-methylpyridine. One potential area of investigation is its use as a treatment for anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Another area of interest is its potential as a treatment for epilepsy, particularly in cases where traditional anticonvulsants are ineffective. Additionally, further studies on the safety and long-term effects of (E)-5-(2-methoxyvinyl)-2-methylpyridine are needed to fully evaluate its therapeutic potential.
Méthodes De Synthèse
The synthesis of (E)-5-(2-methoxyvinyl)-2-methylpyridine involves the reaction of 2-methyl-5-bromopyridine with sodium methoxide in the presence of acetic acid. The product is then treated with acrolein to form the final compound. This method has been reported to yield high purity and high yield of the desired compound.
Applications De Recherche Scientifique
(E)-5-(2-methoxyvinyl)-2-methylpyridine has been studied for its potential therapeutic applications in various fields. It has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to enhance the effects of GABA, an inhibitory neurotransmitter in the brain, by binding to the GABA receptor. This suggests that (E)-5-(2-methoxyvinyl)-2-methylpyridine may have potential as a treatment for anxiety, insomnia, and epilepsy.
Propriétés
IUPAC Name |
5-[(E)-2-methoxyethenyl]-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8-3-4-9(7-10-8)5-6-11-2/h3-7H,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWVNRLTVNZASE-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-methoxyvinyl)-2-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/no-structure.png)
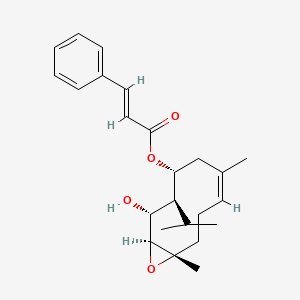
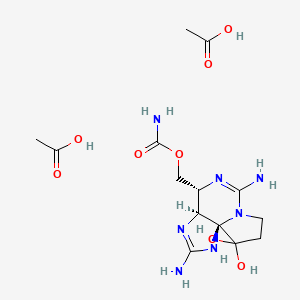
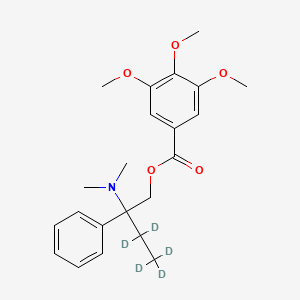
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
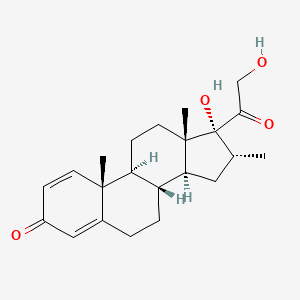
![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)
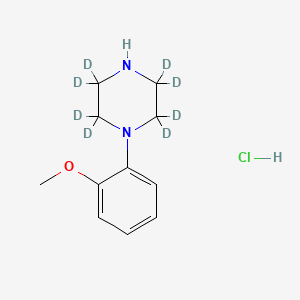

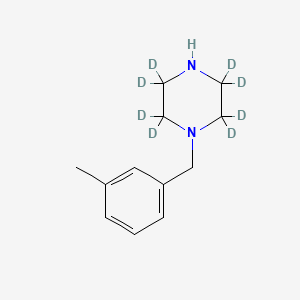
![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
